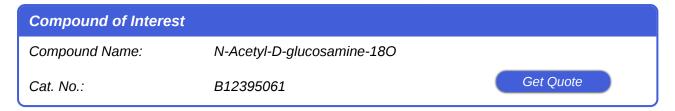


In-Depth Technical Guide to the Physicochemical Characteristics of ¹⁸O-Labeled GlcNAc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of ¹⁸O-labeled N-acetyl-D-glucosamine (GlcNAc). While specific experimental data for the ¹⁸O-labeled variant is limited in publicly available literature, this guide extrapolates from the known properties of unlabeled GlcNAc and general principles of isotopic labeling to provide a robust resource for researchers.

Core Physicochemical Characteristics

The introduction of an ¹⁸O isotope into the GlcNAc molecule results in a predictable increase in its molecular weight. This mass shift is the fundamental feature exploited in mass spectrometry-based analyses. Other physicochemical properties are expected to be nearly identical to the unlabeled counterpart.

Data Presentation: Physicochemical Properties



Property	Value (Unlabeled GlcNAc)	Expected Value/Characteristic (18O- Labeled GlcNAc)
Molecular Formula	C8H15NO6	$C_8H_{15}N^{16}O_5^{18}O_1$ (for single labeling)
Molecular Weight	~221.21 g/mol [1][2]	~223.21 g/mol (for single labeling)
Isotopic Enrichment	Not Applicable	Typically >95% (commercially available standards)
Appearance	White crystalline solid	White crystalline solid
Solubility in Water	250 mg/mL (25%)[3]	Expected to be virtually identical to unlabeled GlcNAc
Solubility in PBS (pH 7.2)	~5 mg/mL[4]	Expected to be virtually identical to unlabeled GlcNAc
Stability in Aqueous Solution	Stable under physiological conditions.[5] Hydrolysis of the glycosidic bond can occur under strongly acidic conditions.	The ¹⁸ O-glycosidic bond is stable. The rate of hydrolysis under acidic conditions is not expected to differ significantly from the ¹⁶ O-glycoside.
Melting Point	~211 °C (decomposes)[6]	Expected to be virtually identical to unlabeled GlcNAc

Note: The exact molecular weight will depend on the position and number of ¹⁸O labels. The values presented are for a single ¹⁸O substitution.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of ¹⁸O-labeled GlcNAc are not widely published. However, established methods for other isotopically labeled sugars can be readily adapted.

Synthesis of ¹⁸O-Labeled GlcNAc



The synthesis of ¹⁸O-labeled GlcNAc can be achieved through several methods, including enzymatic synthesis or chemical synthesis using ¹⁸O-labeled starting materials. One common approach involves the use of ¹⁸O-water (H₂¹⁸O) in a key reaction step. For example, enzymatic hydrolysis of a suitable precursor in the presence of H₂¹⁸O can introduce the isotope at a specific position.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of ¹⁸O-labeled GlcNAc from a reaction mixture can be effectively performed using reversed-phase HPLC.

Protocol:

- Column: A C18 column is suitable for separating monosaccharides.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of a volatile acid like formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile).
- Detection: Refractive index (RI) detection is commonly used for carbohydrates. If the molecule is derivatized with a UV-active tag, a UV detector can be used.
- Fraction Collection: Fractions corresponding to the ¹⁸O-labeled GlcNAc peak are collected.
- Verification: The purity and identity of the collected fractions should be confirmed by mass spectrometry and NMR.

Analysis by Mass Spectrometry

Mass spectrometry is the primary technique for analyzing ¹⁸O-labeled compounds, as it directly measures the mass difference imparted by the isotope.

Protocol:

 Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing carbohydrates.



- Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to accurately resolve the isotopic peaks.
- Expected Fragmentation: In tandem MS (MS/MS), the fragmentation pattern of ¹⁸O-labeled GlcNAc is expected to be similar to its unlabeled counterpart. Key fragment ions will show a +2 Da mass shift if they retain the ¹⁸O label. The oxonium ion of GlcNAc (m/z 204.09 for unlabeled) would appear at m/z 206.09 if the ¹⁸O is on the sugar ring.
- Isotopic Enrichment Calculation: The degree of ¹⁸O incorporation can be calculated from the relative intensities of the isotopic peaks in the mass spectrum.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

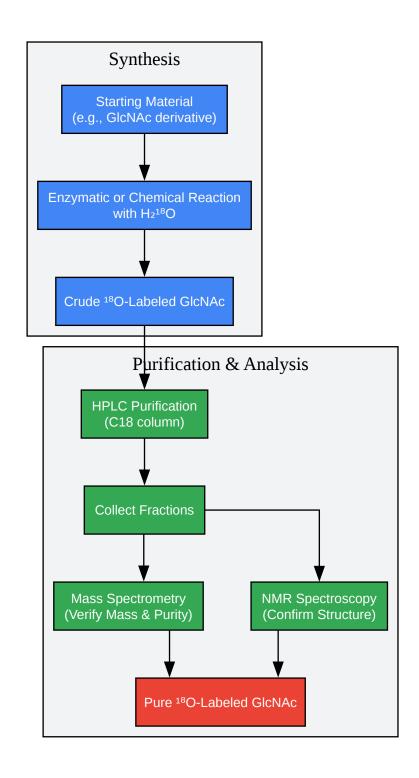
NMR spectroscopy is used to confirm the chemical structure of the labeled compound.

Protocol:

- ¹H NMR: The ¹H NMR spectrum of ¹8O-labeled GlcNAc is expected to be very similar to that of unlabeled GlcNAc. Minor shifts in the protons attached to or near the ¹8O-labeled carbon may be observed.
- ¹³C NMR: The ¹³C NMR spectrum will show a characteristic isotopic shift for the carbon atom directly bonded to the ¹⁸O atom. This can be used to confirm the position of the label. The BMRB database provides reference spectra for unlabeled N-Acetyl-D-glucosamine which can be used for comparison.[7]

Visualizations Workflow for Synthesis and Purification of ¹⁸O-Labeled GlcNAc





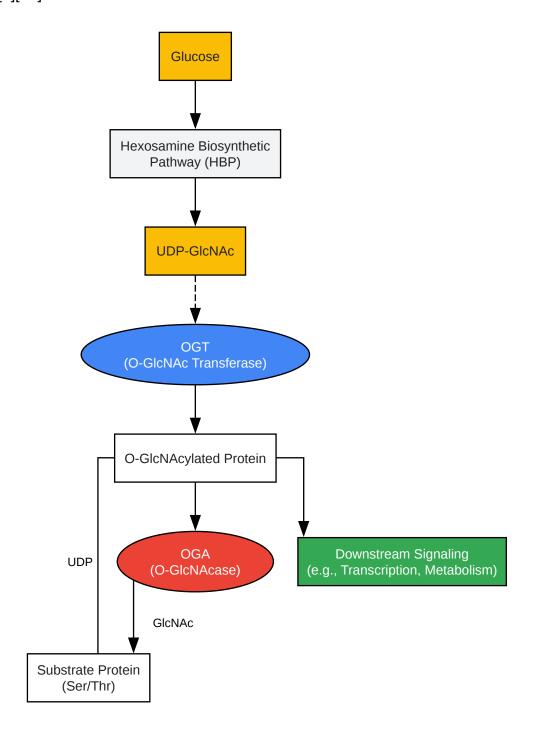
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Caption: Workflow for the synthesis and purification of ¹⁸O-labeled GlcNAc.

O-GICNAc Cycling Signaling Pathway



The dynamic addition and removal of GlcNAc from proteins, known as O-GlcNAc cycling, is a key regulatory mechanism in many cellular processes.[8][9][10][11][12] This process is controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[8][9][10]



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Caption: The O-GlcNAc cycling pathway regulated by OGT and OGA.



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